

Using 2,3-Dichloroisonicotinic acid to screen for SAR-related mutants

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Compound of Interest

Compound Name: *2,3-Dichloroisonicotinic acid*

Cat. No.: *B066138*

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Application Note & Protocol

Leveraging 2,3-Dichloroisonicotinic Acid for Forward Genetic Screens to Uncover Novel Regulators of Systemic Acquired Resistance

Audience: Researchers, scientists, and drug development professionals in plant biology and pathology.

Introduction: The Imperative to Understand Plant Immunity

Systemic Acquired Resistance (SAR) is a crucial inducible defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens following an initial localized infection.^{[1][2]} This robust immune response is characterized by the systemic accumulation of the phytohormone salicylic acid (SA) and the subsequent expression of a battery of pathogenesis-related (PR) genes.^{[3][4][5]} The signaling cascade downstream of SA is intricate, with the protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) acting as a central regulator.^{[6][7][8]} Elucidating the full complement of genes involved in the SAR pathway is paramount for developing novel strategies to enhance crop resilience.

Forward genetic screens are a powerful, unbiased approach to identify genes based on mutant phenotypes. This application note provides a detailed rationale and a comprehensive protocol for using **2,3-dichloroisonicotinic acid** (INA), a potent and specific functional analog of

salicylic acid, to screen for mutants with defects in the SAR signaling pathway in the model organism *Arabidopsis thaliana*.^{[9][10]}

The Rationale: Why Use a Chemical Inducer for a Genetic Screen?

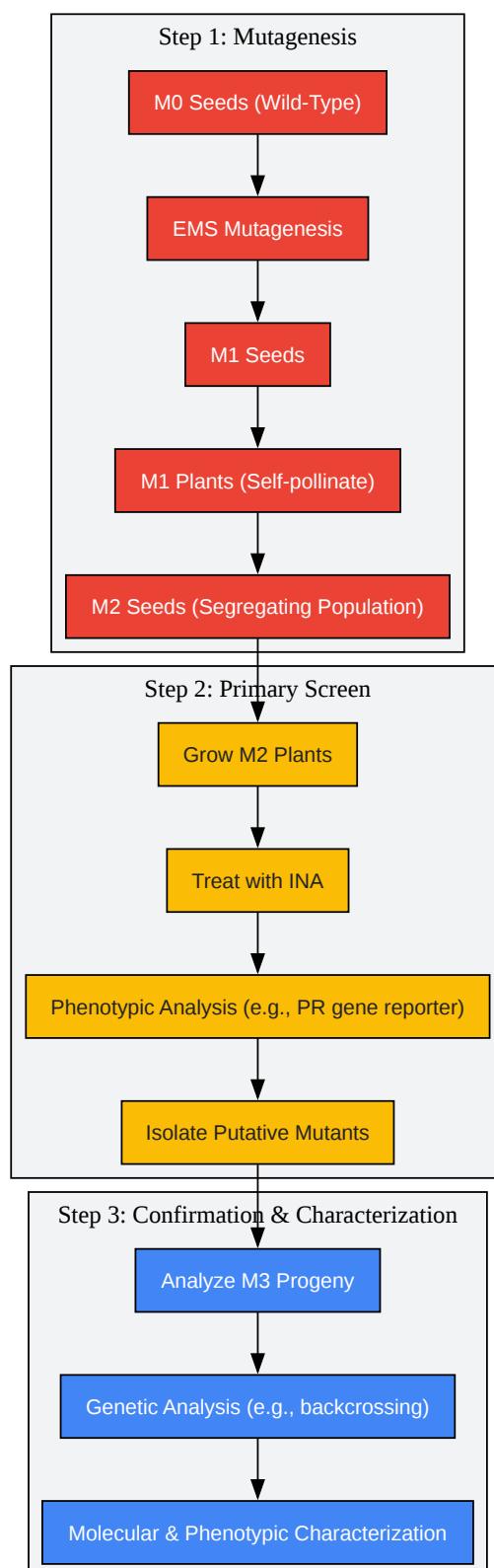
While pathogen infection can be used to induce SAR, it introduces biological variability that can complicate the screening of large mutant populations. **2,3-dichloroisonicotinic acid** (INA) offers a distinct advantage by directly and consistently activating the SA signaling pathway, bypassing the need for SA biosynthesis.^[11] This allows for a more focused screen on the signaling components downstream of SA. INA has been shown to induce the same set of defense genes as SA and pathogen infection, making it an excellent tool for dissecting the SAR signal transduction cascade.^{[9][11]}

By mutagenizing a population of plants and then treating them with INA, we can identify individuals that exhibit an altered response, such as the failure to induce PR gene expression or an inability to mount a protective response against a normally avirulent pathogen. These mutants may harbor lesions in genes encoding receptors, signaling intermediates, or transcription factors essential for SAR.

The SAR Signaling Pathway: A Conceptual Framework

The following diagram illustrates the core components of the salicylic acid-mediated SAR signaling pathway. This provides a conceptual map for understanding where potential mutants identified in the screen may be functionally located.



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